

# Initial discovery and characterization of 2-Nitro-4-phenylazophenol.

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## Compound of Interest

Compound Name: 2-Nitro-4-phenylazophenol

Cat. No.: B15469934

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## 2-Nitro-4-phenylazophenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Nitro-4-phenylazophenol** is an aromatic azo compound with the chemical formula  $C_{12}H_9N_3O_3$ . Its structure features a phenylazo group substituted on a nitrophenol ring. While specific details regarding its initial discovery and extensive characterization are not widely documented in publicly available literature, this guide provides a summary of its known physicochemical properties based on computational data. Due to the limited availability of experimental data, this document also outlines general methodologies for the synthesis and characterization of similar azo compounds, which can be adapted for the study of **2-Nitro-4-phenylazophenol**.

### Physicochemical Properties

Quantitative data for **2-Nitro-4-phenylazophenol** is primarily derived from computational models.<sup>[1]</sup> A summary of these properties is presented in Table 1.

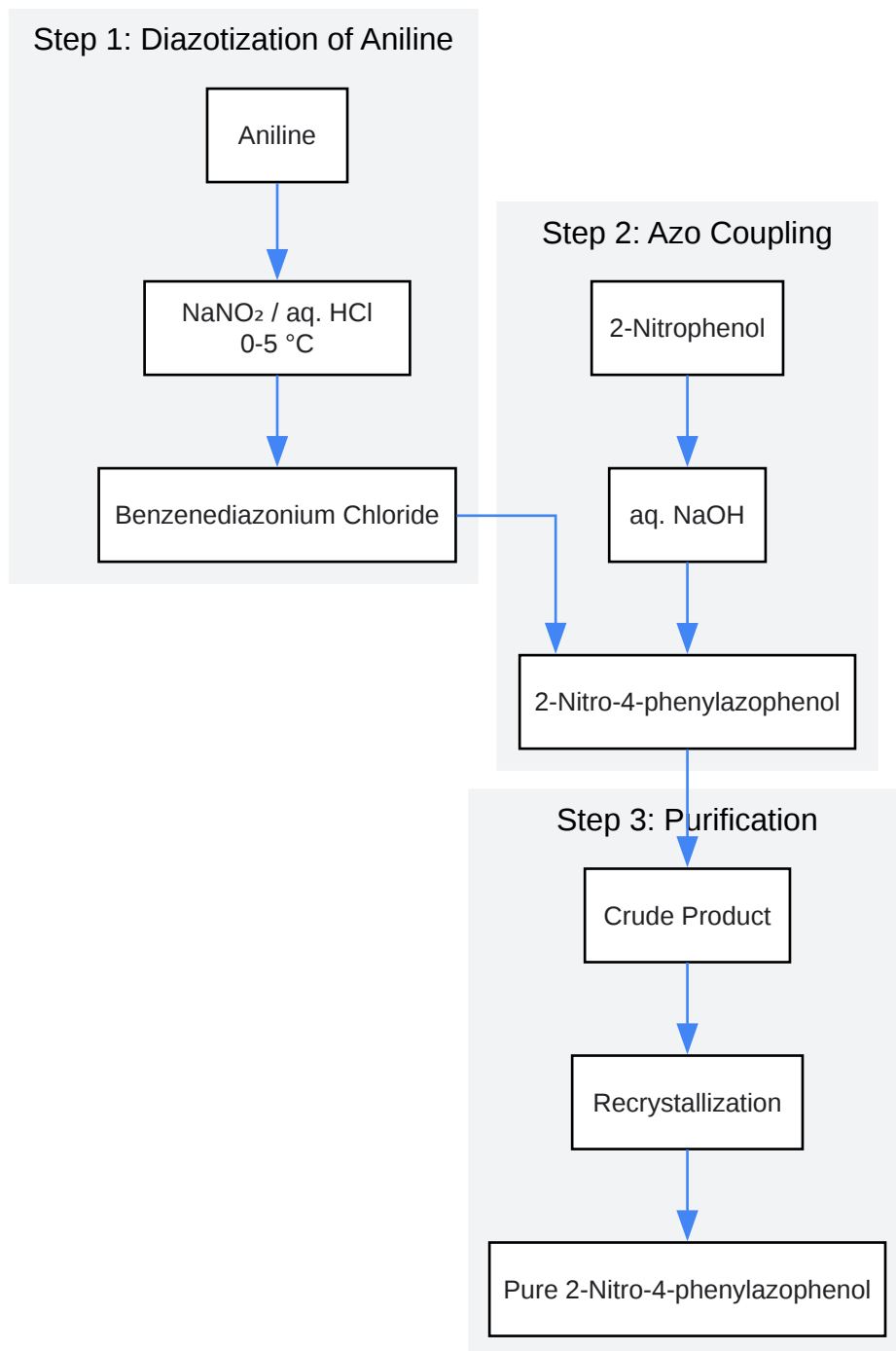
Table 1: Computed Physicochemical Properties of **2-Nitro-4-phenylazophenol**

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>9</sub> N <sub>3</sub> O <sub>3</sub>	PubChem[1]
Molecular Weight	243.22 g/mol	PubChem[1]
CAS Number	55936-40-8	PubChem[1]
XLogP3	3.6	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	5	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	243.064391 g/mol	PubChem[1]
Topological Polar Surface Area	90.8 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	18	PubChem[1]
Complexity	310	PubChem[1]

## Hypothetical Synthesis Protocol

A plausible synthetic route for **2-Nitro-4-phenylazophenol** involves a diazo coupling reaction. This general methodology is widely used for the synthesis of azo dyes. The proposed workflow is depicted in the diagram below.

## Synthesis Workflow for 2-Nitro-4-phenylazophenol



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Caption: Proposed synthesis workflow for **2-Nitro-4-phenylazophenol**.

Detailed Experimental Protocol (Hypothetical):

- Diazotization of Aniline:
  - Dissolve a specific molar equivalent of aniline in dilute hydrochloric acid.
  - Cool the solution to 0-5 °C in an ice bath.
  - Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
  - Stir the mixture for a short period to ensure complete formation of the benzenediazonium chloride solution.
- Azo Coupling:
  - In a separate beaker, dissolve an equimolar amount of 2-nitrophenol in an aqueous sodium hydroxide solution.
  - Cool this solution to 0-5 °C.
  - Slowly add the previously prepared cold benzenediazonium chloride solution to the 2-nitrophenol solution with constant stirring.
  - Maintain the temperature and pH of the reaction mixture to facilitate the coupling reaction at the para position of the hydroxyl group.
  - A colored precipitate of **2-Nitro-4-phenylazophenol** should form.
- Purification:
  - Collect the crude product by filtration.
  - Wash the precipitate with cold water to remove any unreacted salts.
  - Purify the product by recrystallization from a suitable solvent, such as ethanol or acetic acid.
  - Dry the purified crystals under vacuum.

## Proposed Characterization Methods

To characterize the synthesized **2-Nitro-4-phenylazophenol**, a standard battery of analytical techniques should be employed.

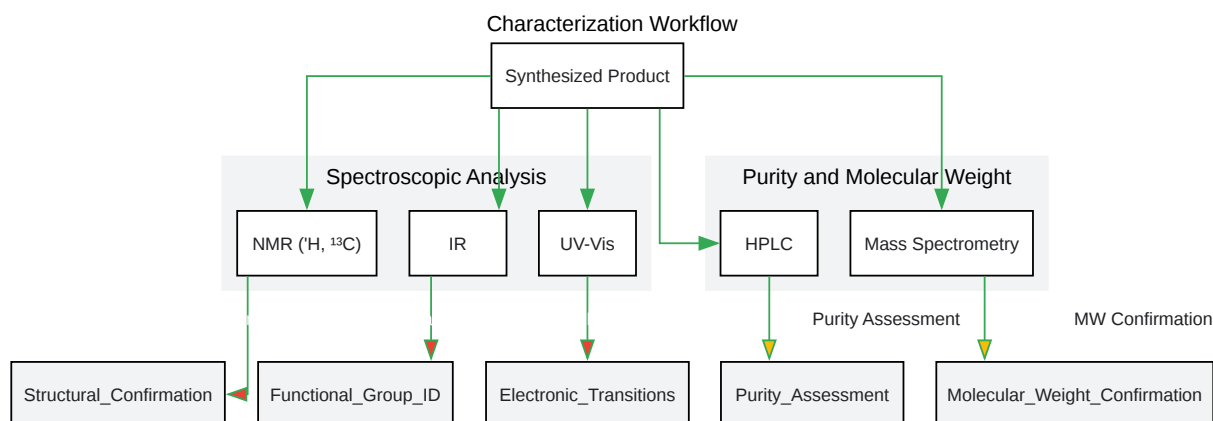
### 1. Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR would be crucial for confirming the chemical structure, including the substitution pattern on the aromatic rings.
- Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the key functional groups, such as the O-H stretch of the phenol, the N=N stretch of the azo group, and the symmetric and asymmetric stretches of the nitro group.
- UV-Visible (UV-Vis) Spectroscopy: This technique would determine the absorption maxima of the compound, which is characteristic of the extended conjugated system present in azo dyes.

### 2. Chromatographic and Mass Spectrometric Analysis:

- High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.

The logical workflow for the characterization of the synthesized product is illustrated below.



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Caption: Logical workflow for the characterization of **2-Nitro-4-phenylazophenol**.

## Potential Biological Significance

While no specific biological activities for **2-Nitro-4-phenylazophenol** have been reported, many nitroaromatic and azo compounds are known to exhibit a range of biological effects. The nitro group, being a strong electron-withdrawing group, can influence the molecule's redox properties, which is a common mechanism for the biological activity of nitro compounds. Azo compounds have been investigated for various applications, including as antimicrobial and anticancer agents. Any investigation into the biological activity of **2-Nitro-4-phenylazophenol** would likely begin with in vitro screening assays to assess its cytotoxicity and antimicrobial properties.

## Conclusion

**2-Nitro-4-phenylazophenol** remains a sparsely characterized molecule in the scientific literature. This guide provides a summary of its computed physicochemical properties and outlines established, yet hypothetical in this specific case, experimental protocols for its synthesis and characterization. Further experimental investigation is required to validate these computational data and to explore the potential biological activities of this compound. The

methodologies and workflows presented here offer a foundational framework for researchers and scientists interested in the study of **2-Nitro-4-phenylazophenol** and related azo compounds.

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## References

- 1. 2-Nitro-4-phenylazophenol | C<sub>12</sub>H<sub>9</sub>N<sub>3</sub>O<sub>3</sub> | CID 41664 - PubChem [pubchem.ncbi.nlm.nih.gov]
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